molecular formula C9H11ClFN B1376250 4-Cyclopropyl-3-fluoroaniline hydrochloride CAS No. 1255041-92-9

4-Cyclopropyl-3-fluoroaniline hydrochloride

Cat. No.: B1376250
CAS No.: 1255041-92-9
M. Wt: 187.64 g/mol
InChI Key: HECSAQHKDDBWIF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluoroaniline hydrochloride is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.

Preparation Methods

The synthesis of 4-Cyclopropyl-3-fluoroaniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-Cyclopropyl-3-fluoroaniline.

    Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and reduction reactions.

    Industrial Production: Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Cyclopropyl-3-fluoroaniline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is employed in biological studies to understand its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

4-Cyclopropyl-3-fluoroaniline hydrochloride can be compared with other similar compounds, such as:

    4-Cyclopropyl-3-fluoroaniline: The base compound without the hydrochloride group.

    Other Aniline Derivatives: Compounds like 4-fluoroaniline and 3-cyclopropylaniline.

    Uniqueness: The presence of both cyclopropyl and fluoro groups in the aniline structure makes it unique and valuable for specific applications.

Properties

IUPAC Name

4-cyclopropyl-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-5-7(11)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSAQHKDDBWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255041-92-9
Record name 4-cyclopropyl-3-fluoroaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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